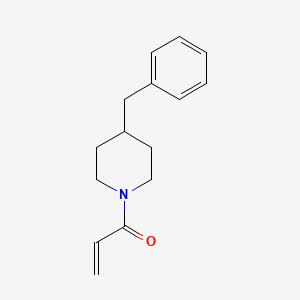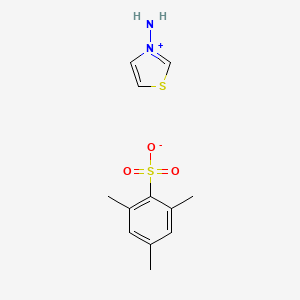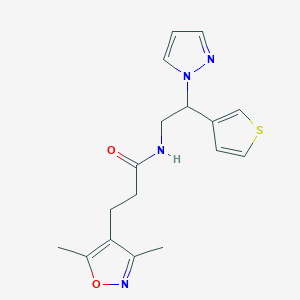![molecular formula C21H16ClNO5 B2653953 [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate CAS No. 338960-81-9](/img/structure/B2653953.png)
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C21H16ClNO5 and its molecular weight is 397.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Occurrence and Environmental Behavior of Nitrophenols
Nitrophenols, including compounds structurally related to "[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate," are detected in various environmental matrices due to their widespread use and persistence. Research indicates that nitrophenols can originate from multiple sources, including the atmospheric degradation of pesticides, combustion processes, and industrial activities. These compounds are subject to complex environmental fate processes, including photodegradation, biodegradation, and adsorption to soil and sediment particles. Understanding the occurrence and behavior of nitrophenols in the environment is crucial for assessing their potential ecological risks and developing strategies for their management and removal from contaminated sites (Harrison et al., 2005).
Analytical Techniques for Nitrophenols
The detection and quantification of nitrophenols in environmental samples require sophisticated analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. These methods enable the identification and quantification of nitrophenols in various matrices, including air, water, soil, and biota, facilitating the assessment of their distribution and fate in the environment (Harrison et al., 2005).
Environmental Implications and Management
The presence of nitrophenols and their derivatives in the environment raises concerns due to their potential toxicological effects on aquatic organisms and humans. Research efforts are directed towards understanding the environmental fate of these compounds, their mechanisms of toxicity, and the development of effective treatment technologies to mitigate their impact. Advanced oxidation processes, adsorption techniques, and bioremediation are among the strategies explored for the removal of nitrophenols from contaminated environments. These approaches aim to reduce the ecological and human health risks associated with exposure to nitrophenols and similar compounds (Harrison et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(4-methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-14-2-9-18(10-3-14)28-20-11-4-15(12-19(20)23(25)26)13-27-21(24)16-5-7-17(22)8-6-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMBYCSHYIMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)

![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)



![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)







